molecular formula C19H23ClN2OS B2378703 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride CAS No. 2034427-63-7

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride

Cat. No.: B2378703
CAS No.: 2034427-63-7
M. Wt: 362.92
InChI Key: LFLBTEVDGRAOSK-UHFFFAOYSA-N
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Description

The compound 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a synthetic molecule of significant interest in scientific research. Its unique structure, comprising a thienopyridine moiety linked to an azetidine ring and a tolyl group, gives it distinct properties that make it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride typically involves multiple steps:

  • Formation of Thienopyridine Core: : Starting with a base thienopyridine structure, functional groups are introduced via selective reactions.

  • Azetidine Ring Formation: : Cyclization reactions are used to form the azetidine ring.

  • Tolyl Group Attachment: : The final step involves coupling the tolyl group to the core structure, often via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Scaling up for industrial production requires optimization of the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: : Transforming functional groups into more oxidized forms.

  • Reduction: : Converting specific groups into their reduced states.

  • Substitution: : Replacing certain atoms or groups with others.

Common Reagents and Conditions:
  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Employing hydride donors such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Conducted in the presence of nucleophiles or electrophiles, with catalysts like palladium on carbon.

Major Products: The major products of these reactions depend on the specific functional groups targeted. For instance, oxidation may yield ketones or acids, while reduction might produce alcohols or amines.

Scientific Research Applications

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride has diverse applications across several fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Acts as a probe in studying biological processes.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, involving:

  • Molecular Targets: : Interacts with specific proteins or enzymes, influencing their function.

  • Pathways Involved: : Modulates biochemical pathways, altering cellular responses.

These interactions are often studied using techniques like molecular docking and biochemical assays to unravel the precise mode of action.

Comparison with Similar Compounds

Compared to other similar compounds, such as those with slight structural variations:

  • Uniqueness: : 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride shows unique binding affinities and biological activities.

  • Similar Compounds: : Other thienopyridine-based molecules, azetidine derivatives, and compounds with m-tolyl groups.

Properties

IUPAC Name

1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.ClH/c1-14-3-2-4-15(9-14)10-19(22)21-12-17(13-21)20-7-5-18-16(11-20)6-8-23-18;/h2-4,6,8-9,17H,5,7,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLBTEVDGRAOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCC4=C(C3)C=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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